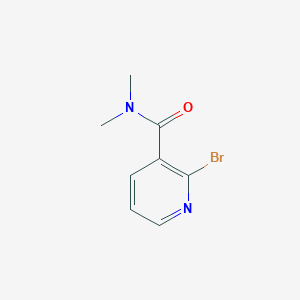

2-Bromo-N,N-dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFOYLOXZNGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433965-43-5 | |

| Record name | 2-bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo N,n Dimethylnicotinamide

Direct Regioselective Bromination Approaches on N,N-Dimethylnicotinamide Precursors

The direct introduction of a bromine atom at the C-2 position of the N,N-dimethylnicotinamide ring represents the most atom-economical approach. However, this strategy is complicated by the electronic properties of the pyridine (B92270) ring. The pyridine nitrogen and the C-3 carboxamide group are both electron-withdrawing, which deactivates the ring towards electrophilic substitution. youtube.com Consequently, forcing conditions are often required, which can lead to a lack of selectivity and the formation of multiple byproducts. youtube.com

Bromination Reagents and Catalysts for Pyridine Functionalization

The halogenation of pyridine derivatives can be achieved using various reagents, ranging from molecular bromine to N-halosuccinimides. For deactivated pyridine rings, electrophilic halogenation is generally difficult and often requires high temperatures or catalysis. youtube.com Common brominating agents used for aromatic systems include bromine (Br₂) and N-bromosuccinimide (NBS). commonorganicchemistry.com

In the context of pyridines, the reaction's success is highly dependent on the substituents present. Electron-donating groups, such as amino or methoxy (B1213986) groups, activate the ring and facilitate regioselective bromination, often ortho and para to the activating group. thieme-connect.com Conversely, the electron-withdrawing N,N-dimethylcarboxamide group at the 3-position deactivates all ring positions, particularly the ortho (C-2 and C-4) and para (C-6) positions, making direct electrophilic attack challenging. Radical halogenation methods, sometimes employed for less reactive systems, also tend to produce mixtures of regioisomers. youtube.com

To overcome the inherent low reactivity, catalytic systems may be employed. Lewis acids can be used to enhance the electrophilicity of the brominating agent. nih.gov However, care must be taken as Lewis acid coordination to the pyridine nitrogen can further deactivate the ring.

Table 1: Common Bromination Reagents for Aromatic Systems

| Reagent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Bromine | Br₂ | In polar solvents (e.g., acetic acid, H₂O) or with a Lewis acid catalyst. | Highly reactive; can lack selectivity with activated substrates. thieme-connect.com |

| N-Bromosuccinimide | NBS | In polar solvents like acetonitrile (B52724) or with a radical initiator (e.g., AIBN, benzoyl peroxide) in CCl₄ for radical reactions. | Milder than Br₂; often used for allylic, benzylic, and aromatic bromination. commonorganicchemistry.com |

| Pyridinium (B92312) Hydrobromide Perbromide | PHP | Various organic solvents. | A solid, safer alternative to liquid bromine. commonorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | In dichloromethane (B109758), often with a Lewis acid catalyst like ZrCl₄. nih.gov | Efficient reagent for benzylic bromination under mild conditions. nih.gov |

Functional Group Interconversion Strategies to Obtain the 2-Bromo-N,N-dimethylnicotinamide Framework

A more dependable and widely used approach to synthesize this compound involves modifying a pyridine ring that already possesses a functional group at the C-2 position that can be readily converted to a bromine atom.

Synthesis from Related Pyridine-2-amine Precursors via Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic and highly effective method for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgnih.gov This method is particularly well-suited for the synthesis of 2-bromopyridines from their corresponding 2-aminopyridine (B139424) precursors. orgsyn.orgprepchem.com

The synthesis would commence with a precursor such as 2-amino-N,N-dimethylnicotinamide. The key steps are:

Diazotization : The 2-amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). orgsyn.orgyoutube.com This converts the primary amine into a pyridine-2-diazonium salt.

Sandmeyer Reaction : The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). wikipedia.org The copper(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and installing the bromine atom at the C-2 position to yield the final product. wikipedia.orgyoutube.com

This two-step, one-pot procedure is generally high-yielding and offers excellent regiochemical control, as the position of the bromine atom is predetermined by the location of the starting amino group. orgsyn.orggoogle.com

Precursor Modification and Amide Bond Formation to N,N-Dimethylnicotinamide Moieties

An alternative functional group interconversion strategy involves forming the N,N-dimethylamide moiety as a final step. This route would begin with a commercially available or readily synthesized precursor like 2-bromonicotinic acid.

The formation of the amide bond between 2-bromonicotinic acid and dimethylamine (B145610) is a standard organic transformation. nih.gov Several methods can be employed to facilitate this reaction:

Conversion to Acyl Chloride : The carboxylic acid can be activated by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-nicotinoyl chloride is then reacted with an excess of dimethylamine to form the desired amide.

Use of Coupling Reagents : Modern amide bond formation often utilizes coupling reagents that facilitate the reaction under milder conditions. masterorganicchemistry.com These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine. This approach avoids the harsh conditions associated with acyl chloride formation and often results in higher yields and cleaner reactions. nih.govyoutube.com

Table 2: Selected Reagents for Amide Bond Formation

| Method | Reagent(s) | Notes |

|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | A classic, robust method. The intermediate acyl chloride is highly reactive. nih.gov |

| Carbodiimide Coupling | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an active O-acylisourea intermediate. Widely used in peptide synthesis due to mild conditions. masterorganicchemistry.comyoutube.com |

| Phosphonium Salt Coupling | BOP, PyBOP | Highly efficient coupling agents that generate activated esters. |

| Uronium/Guanidinium Salt Coupling | HATU, HBTU | Very effective and fast-acting reagents, often used for difficult couplings. nih.gov |

Multi-Step Synthetic Routes for Stereochemical and Regiochemical Control

For complex pyridine targets, multi-step synthetic routes are often necessary to ensure complete control over the substitution pattern. In the case of this compound, a logical and controllable multi-step synthesis would combine the Sandmeyer and amidation reactions.

A plausible and efficient synthetic pathway is as follows:

Start with 2-Aminonicotinic acid : This starting material establishes the correct substitution pattern of the functional groups that will be transformed.

Sandmeyer Reaction : The 2-amino group is converted to a 2-bromo group using diazotization followed by treatment with CuBr, yielding 2-bromonicotinic acid. This step precisely controls the regiochemistry of the halogenation.

Amide Formation : The carboxylic acid group of 2-bromonicotinic acid is then converted to the N,N-dimethylamide. This can be achieved by first converting the acid to its acyl chloride with thionyl chloride, followed by reaction with dimethylamine, or by using a modern coupling agent like HATU or EDC.

Development of Convergent and Divergent Synthesis Pathways

The synthesis of this compound can be strategically designed using both convergent and divergent approaches.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of related structures. In this context, a common precursor like nicotinic acid or N,N-dimethylnicotinamide could be synthesized and then subjected to bromination. This strategy is particularly useful for creating a library of compounds for screening purposes, where different halogens or other functional groups could be introduced at the 2-position.

A potential divergent pathway could start from N,N-dimethylnicotinamide, which is then subjected to a regioselective bromination at the 2-position. This direct C-H activation and bromination can be challenging due to the electronic nature of the pyridine ring, but modern methods involving transition-metal catalysis are making such transformations more feasible.

Evaluation of Synthetic Efficiency, Yields, and Scalability

The efficiency of any synthetic route to this compound is a critical factor for its practical application, especially in industrial settings. This evaluation encompasses chemical yield, reaction times, and the ease of purification.

For a convergent synthesis starting from 2-bromonicotinic acid, the efficiency of the amidation step is paramount. The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (B128534) can afford high yields of the desired amide. However, the cost and atom economy of these reagents can be a drawback on a large scale.

A divergent approach, starting with the bromination of N,N-dimethylnicotinamide, would depend heavily on the selectivity and yield of the bromination step. Traditional electrophilic bromination of pyridines can be low-yielding and require harsh conditions. More contemporary methods, such as those employing N-bromosuccinimide (NBS) with a catalyst, could offer higher efficiency.

| Parameter | Convergent Synthesis (via 2-bromonicotinic acid) | Divergent Synthesis (via N,N-dimethylnicotinamide) |

| Key Reaction | Amidation | Bromination |

| Potential Reagents | HATU, EDC, Dimethylamine | NBS, Transition Metal Catalysts |

| Anticipated Yield | High (for amidation step) | Moderate to High (dependent on bromination selectivity) |

| Scalability | Potentially more complex due to more steps | Potentially more straightforward if bromination is efficient |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact and enhancing the sustainability of its production.

Solvent Selection, Minimization, and Alternatives for Sustainable Synthesis

Solvent choice is a cornerstone of green chemistry. In the synthesis of this compound, traditional solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used, particularly in the amidation step. However, these solvents have significant environmental and health concerns.

Green alternatives are actively being sought. For the amidation reaction, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be employed. These solvents are derived from renewable feedstocks and have better environmental profiles. Another strategy is the use of solvent-free or neat conditions, where the reactants themselves act as the solvent, which is particularly feasible if one of the reactants is a liquid at the reaction temperature.

For the bromination step, the choice of solvent can influence the reactivity and selectivity. Acetic acid is a common solvent for bromination, but its corrosive nature and the need for neutralization during workup are drawbacks. The use of ionic liquids or deep eutectic solvents as reaction media is an emerging area that could offer benefits in terms of recyclability and reduced volatility.

| Synthetic Step | Traditional Solvent | Greener Alternative(s) | Rationale for Alternative |

| Amidation | Dichloromethane (DCM), Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Solvent-free | Derived from renewable resources, lower toxicity, reduced waste |

| Bromination | Acetic Acid, Chlorinated Solvents | Ionic Liquids, Deep Eutectic Solvents | Recyclability, low volatility, potentially improved selectivity |

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of how much of the starting materials' atoms are incorporated into the final product. To maximize atom economy in the synthesis of this compound, it is essential to choose reactions that minimize the formation of byproducts.

In the convergent synthesis, the amidation step, if using coupling agents like HATU or EDC, has a poor atom economy as large portions of these reagents become waste products. A greener alternative would be the direct thermal or catalytic amidation of an ester derivative of 2-bromonicotinic acid with dimethylamine. This would produce a simple alcohol as a byproduct, leading to a much higher atom economy.

For the divergent pathway, a direct C-H activation/bromination of N,N-dimethylnicotinamide would have a high atom economy if the bromine source is Br2 and the only byproduct is HBr, which could potentially be captured and reused.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to the functionalization of this compound, facilitating reactions that would otherwise be challenging. The reactivity of the carbon-bromine bond on the pyridine ring is exploited in various cross-coupling methodologies.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. tcichemicals.com

The choice of ligand is critical for the efficiency and selectivity of the Suzuki-Miyaura reaction. yonedalabs.com For substrates like 2-bromopyridines, the ligand influences the stability and activity of the palladium catalyst. datapdf.com The design of ligands often focuses on balancing steric and electronic properties to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. youtube.com The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has significantly expanded the scope and efficiency of cross-coupling reactions. youtube.com In some cases, ligand-free conditions have been developed, particularly with the use of heterogeneous catalysts like Pd/C, which can be promoted by oxygen in aqueous media. researchgate.net

Interactive Table: Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Catalyst System | Ligand | Base | Solvent | Key Features |

|---|---|---|---|---|

| Pd(OAc)2/Phosphine | Various | K3PO4, Cs2CO3 | Toluene, Dioxane | Versatile for a range of aryl and heteroaryl couplings. |

| Pd/C | None (Ligand-free) | K2CO3 | Water/Isopropanol | Heterogeneous, aerobic conditions, environmentally friendly. researchgate.net |

| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/Water | A classic catalyst, effective for many standard couplings. |

The Suzuki-Miyaura reaction is known for its excellent functional group tolerance, which is a significant advantage in the synthesis of complex molecules. rsc.orgnih.govorganic-chemistry.org This allows for the coupling of substrates containing sensitive groups like esters, amides, and nitriles without the need for protecting groups. The reaction is compatible with a wide range of aryl, heteroaryl, alkyl, and alkenyl boronic acids and esters. rsc.org

The scope of the reaction with 2-bromopyridine (B144113) derivatives is broad, enabling the synthesis of a diverse array of 2-arylpyridines. researchgate.net However, challenges can arise with sterically hindered substrates or those with specific electronic properties. In such cases, careful optimization of the reaction conditions, including the catalyst, ligand, base, and solvent, is necessary to achieve high yields. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination for Diverse C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. acsgcipr.org

The success of the Buchwald-Hartwig amination is heavily reliant on the development of sophisticated phosphine ligands. nih.gov Early systems had limitations, but the introduction of bulky, electron-rich ligands by Stephen Buchwald and John Hartwig revolutionized the field. wikipedia.org Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have enabled the coupling of a wide range of amines with aryl halides, including less reactive chlorides. wikipedia.orgnih.gov

These advanced ligands stabilize the palladium catalyst and facilitate the crucial reductive elimination step, leading to higher yields and broader substrate scope. nih.gov The choice of ligand can be tailored to the specific amine and aryl halide coupling partners to optimize the reaction. nih.gov For instance, certain ligands are more effective for coupling primary amines, while others are better suited for secondary amines. capes.gov.br

Interactive Table: Ligands for Buchwald-Hartwig Amination of 2-Bromopyridines

| Ligand | Catalyst Precursor | Base | Solvent | Application Highlights |

|---|---|---|---|---|

| BINAP | Pd(OAc)2 or Pd2(dba)3 | NaOtBu | Toluene | One of the first-generation advanced ligands, good for primary amines. wikipedia.org |

| XPhos | Pd(OAc)2 or Pd2(dba)3 | NaOtBu, K3PO4 | Toluene, Dioxane | Highly effective and versatile for a broad range of amines. nih.govnih.gov |

| dppf | Pd(OAc)2 | NaOtBu | Toluene | A chelating ligand, effective for some pyridine substrates. |

| RuPhos | [Pd(allyl)Cl]2 | t-BuOLi | Toluene | Effective for a variety of amine couplings. nih.gov |

The Buchwald-Hartwig amination is highly versatile, allowing for the coupling of 2-bromopyridines with a wide variety of nitrogen nucleophiles.

Primary Amines: The reaction with primary amines is well-established, providing access to secondary aminopyridines. researchgate.net A key challenge is preventing over-arylation to form the tertiary amine, which can often be controlled by the choice of ligand and reaction conditions. nih.gov

Secondary Amines: Secondary amines, both cyclic and acyclic, readily participate in the Buchwald-Hartwig amination to yield tertiary aminopyridines. researchgate.netnih.gov In general, secondary amines often react more efficiently than primary amines, giving higher yields of the desired product. researchgate.net

Ammonia (B1221849) Equivalents: The direct use of ammonia in palladium-catalyzed amination can be challenging. To overcome this, various ammonia equivalents have been developed. acsgcipr.org These reagents serve as a source of the -NH2 group and allow for the synthesis of primary aminopyridines. Examples of ammonia equivalents include benzophenone (B1666685) imine and various silylamines like LiN(SiMe3)2. acsgcipr.orgorganic-chemistry.org More recently, methods using aqueous ammonia have also been reported, offering a more convenient and cost-effective approach. synthesisspotlight.com

Nucleophilic Aromatic Substitution (S_N_Ar) Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing amide group, makes this compound a suitable substrate for nucleophilic aromatic substitution (S_N_Ar) reactions.

The bromine atom at the 2-position of this compound can be displaced by a variety of nucleophiles. These reactions typically proceed via a Meisenheimer-type intermediate. The kinetics of nucleophilic aromatic substitution of nitrothiophenes with various amines have been studied, revealing that the reactions are faster in ionic liquids than in conventional solvents. nih.gov Studies on biothiols reacting with dinitrobenzene derivatives have shown that the thiol group is the nucleophilic center. frontiersin.org

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Alkoxides | 2-Alkoxy-N,N-dimethylnicotinamide | Basic conditions | nih.gov |

| Thiols | 2-Thio-N,N-dimethylnicotinamide | Basic conditions | frontiersin.org |

| Amines | 2-Amino-N,N-dimethylnicotinamide | Varies with amine | nih.gov |

This table is a generalized representation based on S_N_Ar principles. Specific experimental data for this compound was not found in the search results.

The regioselectivity of S_N_Ar reactions is a critical aspect, particularly in substrates with multiple potential reaction sites. researchgate.net Kinetic studies provide valuable insights into the reaction mechanism, including the nature of the rate-determining step. frontiersin.org For S_N_Ar reactions, the rate can be influenced by the solvent, with ionic liquids sometimes accelerating the reaction. nih.gov A computational study on the S_N_Ar reaction of substituted thiophenes with pyrrolidine (B122466) indicated a stepwise mechanism involving a zwitterionic intermediate. nih.gov The regioselectivity of S_N_Ar reactions can be highly sensitive to the reaction medium, with different eutectic mixtures leading to different ortho/para selectivity. researchgate.net

Lithiation and Halogen-Metal Exchange Reactions

Lithiation and halogen-metal exchange are powerful tools for the functionalization of aromatic rings, allowing for the introduction of a wide range of electrophiles.

Directed ortho metalation (DoM) is a highly regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The amide group is a powerful DMG due to its ability to coordinate with the organolithium reagent, bringing the base in close proximity to the ortho proton. wikipedia.orgorganic-chemistry.org This interaction facilitates the deprotonation of the ortho position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.orgnih.gov This strategy allows for the selective functionalization of the C3 position of the pyridine ring in this compound. The general principle involves the interaction of an aromatic compound with a DMG and an alkyllithium to form an aryllithium intermediate, which then reacts with an electrophile. wikipedia.org

In an alternative pathway, halogen-metal exchange can occur, where an organolithium reagent exchanges with the bromine atom. wikipedia.orgias.ac.in This reaction is typically very fast, even at low temperatures, and allows for the formation of an aryllithium species at the position of the halogen. tcnj.eduethz.ch This aryllithium can then be trapped with an electrophile. In some cases, a combination of an isopropylmagnesium chloride and n-butyllithium can be used to achieve selective bromine-metal exchange on bromoheterocycles with acidic protons under non-cryogenic conditions. nih.gov

| Reaction Type | Reagent | Intermediate | Key Feature | Reference |

| Directed Ortho Metalation | Alkyllithium (e.g., n-BuLi) | 3-Lithio-2-bromo-N,N-dimethylnicotinamide | Functionalization at C3 | wikipedia.orgbaranlab.org |

| Halogen-Metal Exchange | Alkyllithium (e.g., n-BuLi) | 2-Lithio-N,N-dimethylnicotinamide | Functionalization at C2 | wikipedia.orgias.ac.in |

This table illustrates the two possible lithiation pathways for this compound based on general principles of DoM and halogen-metal exchange.

Subsequent Electrophilic Quenching Reactions for Diverse Functionalization

The functionalization of the pyridine ring of this compound can be effectively achieved through directed ortho metalation (DoM). wikipedia.org This strategy utilizes the N,N-dimethylamide group as a powerful directed metalation group (DMG) to control the regioselectivity of deprotonation. baranlab.org

In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, the amide group at the C-3 position is expected to direct the deprotonation to the adjacent C-4 position. uwindsor.caharvard.edu The heteroatom of the amide coordinates to the lithium cation, establishing a complex-induced proximity effect that lowers the activation energy for the removal of the C-4 proton. baranlab.org This process results in the formation of a transient aryllithium intermediate. This intermediate is then poised to react with a wide array of electrophiles, leading to the introduction of new functional groups exclusively at the 4-position of the pyridine ring. wikipedia.org

The general mechanism involves the initial interaction of the alkyllithium reagent with the amide's Lewis basic oxygen atom, followed by the deprotonation of the nearest ortho-position to form a stable aryllithium species. wikipedia.org Subsequent reaction with an electrophile (E+) results in the formation of the 4-substituted product.

A variety of electrophiles can be employed in this quenching step to achieve diverse functionalization, as illustrated in the table below.

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Secondary Alcohol (-CH(OH)C₆H₅) |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl Group (-Si(CH₃)₃) |

| Stannyl Halide | Trimethyltin chloride ((CH₃)₃SnCl) | Stannyl Group (-Sn(CH₃)₃) |

This table represents potential transformations based on the principles of directed ortho metalation.

Other Transformation Reactions

Beyond electrophilic substitution, this compound is amenable to transformations involving the reduction of the pyridine ring and modification of the amide side chain.

Reduction of the Pyridine Ring (e.g., to dihydropyridines or tetrahydropyridines)

The aromatic pyridine ring can be partially or fully reduced to yield dihydropyridines, tetrahydropyridines, or piperidines, each offering distinct structural and chemical properties.

Dihydropyridine (B1217469) Formation : The reduction of pyridines to dihydropyridines can be achieved under specific conditions. For instance, the reduction of pyridine-3,5-dicarboxylates with sodium borohydride (B1222165) is known to produce mixtures of 1,2- and 1,4-dihydropyridines. rsc.org A very mild and selective method for the dearomatization of N-activated pyridines involves the use of amine boranes, which can yield both 1,4- and 1,2-dihydropyridines with high regioselectivity. nih.gov These methods suggest that this compound could potentially be converted to its dihydropyridine analogues.

Tetrahydropyridine Formation : The partial hydrogenation of pyridines to tetrahydropyridines is a valuable transformation. liv.ac.uk A highly chemoselective method involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture. liv.ac.ukresearchgate.net This protocol has been shown to convert pyridinium salts to 1,2,3,6-tetrahydropyridines. liv.ac.uk Depending on the substitution pattern, this method offers a reliable route to unsaturated piperidine (B6355638) derivatives. researchgate.net

Piperidine Formation (Full Reduction) : Complete reduction of the pyridine ring to a piperidine scaffold is a common transformation. Samarium(II) iodide (SmI₂) in the presence of water has been shown to be a powerful reagent for the reduction of pyridine derivatives to piperidines under mild conditions. clockss.org Notably, this system is effective for the reduction of pyridinecarboxamides. clockss.org Alternatively, standard catalytic hydrogenation using heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Rhodium-on-carbon (Rh/C), or Raney Nickel with hydrogen gas can achieve full reduction, although sometimes requiring harsher conditions. liv.ac.uk

| Product | Potential Reagents and Conditions |

| Dihydropyridines | Sodium borohydride; Amine boranes. rsc.orgnih.gov |

| 1,2,3,6-Tetrahydropyridines | [Cp*RhCl₂]₂, HCOOH-Et₃N, 40 °C (requires N-alkylation first). liv.ac.ukresearchgate.net |

| Piperidines | Samarium(II) iodide (SmI₂), H₂O, THF; H₂, PtO₂ or Rh/C. clockss.org |

This table outlines plausible reduction pathways based on literature for analogous pyridine compounds.

Functionalization and Modification of the N,N-Dimethylamide Group

The N,N-dimethylamide functionality is robust but can be transformed into other valuable groups using specific reagents. These transformations provide pathways to amines, carboxylic acids, and ketones.

Reduction to Amines : The amide can be reduced to the corresponding aminomethyl group. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Other borane-based reagents, such as tetra-n-butylammonium borohydride, have also been shown to reduce amides to amines efficiently. clockss.org This would convert the N,N-dimethylnicotinamide to 2-bromo-3-(dimethylaminomethyl)pyridine.

Hydrolysis to Carboxylic Acids : The amide group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. youtube.com Vigorous conditions are often required for the hydrolysis of tertiary amides. However, milder protocols have been developed, such as using sodium hydroxide (B78521) in a methanol/dichloromethane solvent system, which can effectively hydrolyze tertiary amides at room temperature or under reflux. researchgate.net This reaction would yield 2-bromonicotinic acid.

Conversion to Ketones : Tertiary amides can react with organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to form ketones upon acidic workup. The reaction proceeds through a stable tetrahedral intermediate which collapses to the ketone product during the workup phase. This allows for the synthesis of various 2-bromo-3-acylpyridine derivatives.

| Transformation | Reagent(s) | Product |

| Reduction | 1. LiAlH₄, THF2. H₂O | 2-Bromo-3-(dimethylaminomethyl)pyridine |

| Hydrolysis | NaOH, CH₃OH/CH₂Cl₂ or H₃O⁺, heat | 2-Bromonicotinic acid |

| Ketone Synthesis | 1. R-MgBr or R-Li, THF2. H₃O⁺ | 2-Bromo-3-acylpyridine |

This table summarizes key transformations of the N,N-dimethylamide group based on established organic chemistry principles.

Conclusion

2-Bromo-N,N-dimethylnicotinamide represents an interesting, albeit understudied, molecule at the intersection of pyridine (B92270) chemistry and nicotinamide (B372718) derivatization. While specific research findings on this compound are scarce, its chemical properties and reactivity can be largely inferred from the well-established chemistry of its constituent functional groups. Its potential as a versatile building block in organic synthesis, particularly in the construction of more complex substituted pyridines through cross-coupling reactions, warrants further investigation. The exploration of such niche molecules can often lead to the discovery of novel reactivity and the development of new synthetic methodologies.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships to one another.

¹H NMR and ¹³C NMR for Probing Molecular Architecture and Connectivity

One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, forms the cornerstone of structural analysis.

¹H NMR Spectroscopy: This technique would provide crucial information about the number of different types of protons in the 2-Bromo-N,N-dimethylnicotinamide molecule, their relative abundance, and their neighboring protons. The chemical shifts (δ) of the signals would indicate the electronic environment of the protons. For instance, protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact positions influenced by the bromo and N,N-dimethylnicotinamide substituents. The protons of the two methyl groups on the amide nitrogen would likely appear as one or two singlets in the upfield region (around δ 2.5-3.5 ppm), depending on the rotational barrier around the C-N amide bond. Spin-spin coupling patterns (splitting of signals) would reveal the connectivity between adjacent, non-equivalent protons, helping to establish the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: This technique would identify the number of unique carbon environments in the molecule. The pyridine ring carbons, the carbonyl carbon of the amide, and the methyl carbons would each give rise to distinct signals. The chemical shift of the carbonyl carbon would be characteristically downfield (typically δ 160-180 ppm). The positions of the pyridine carbon signals would be indicative of the electronic effects of the substituents.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note this is a theoretical representation and not based on experimental data.

| Atom Type | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Pyridine-H | 7.5 - 8.8 (multiplets) | 120 - 155 |

| N-CH₃ | 2.8 - 3.2 (singlets) | 35 - 40 |

| C=O | - | 165 - 170 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures and Stereochemistry

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for assembling the complete molecular structure, especially for complex molecules. researchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations. researchgate.net Cross-peaks in the COSY spectrum would definitively link protons that are on adjacent carbons, confirming the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. nih.gov This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, providing a clear picture of the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. nih.gov This is a powerful tool for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the N-methyl protons to the carbonyl carbon and potentially to a carbon on the pyridine ring, confirming the structure of the amide group and its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For example, NOESY could reveal spatial relationships between the N-methyl groups and the protons on the pyridine ring.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS would provide a highly accurate measurement of the molecular ion's mass. This precision allows for the determination of the elemental formula of this compound, confirming the presence of bromine, nitrogen, and oxygen atoms and distinguishing it from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment.

Analysis of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the dimethylamino group, the carbonyl group, or the bromine atom. Analyzing these fragmentation pathways would provide further evidence for the proposed structure.

A hypothetical fragmentation table is presented below.

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M]+, [M+2]+ | Molecular ion peak with bromine isotope pattern |

| [M - N(CH₃)₂]+ | Loss of the dimethylamino group |

| [M - CO]+ | Loss of carbon monoxide |

| [M - Br]+ | Loss of the bromine atom |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemicalbook.comresearchgate.net Specific functional groups absorb infrared radiation at characteristic frequencies, making these techniques excellent for identifying the presence of these groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-N stretching vibrations, C-H stretching from the aromatic ring and methyl groups, and C-Br stretching, although the latter is often weak and in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-Br stretch might also be more readily observed in the Raman spectrum compared to the IR spectrum.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | 1630 - 1680 |

| C-N (Amide) | Stretch | 1250 - 1350 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 600 |

Identification of Characteristic Functional Group Vibrational Modes

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups: the pyridine ring, the N,N-dimethylamide moiety, and the carbon-bromine bond. By comparing with the known spectra of N,N-dimethylnicotinamide and other 2-bromopyridine (B144113) derivatives, the key vibrational modes can be assigned.

A computational study on nicotinamide (B372718) derivatives, including a bromo-substituted analogue, provides theoretical vibrational frequencies that can aid in these assignments. researchgate.net The introduction of a bromine atom at the 2-position of the pyridine ring is anticipated to influence the ring's vibrational modes. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

The amide C=O stretching vibration is a particularly strong and characteristic band in the IR spectrum. For N,N-dimethylformamide, this band appears around 1685 cm⁻¹. A similar strong absorption is expected for this compound, likely in the range of 1630-1680 cm⁻¹, reflecting the electronic effects of the brominated pyridine ring. The C-N stretching vibration of the amide group will also be present, typically in the 1350-1450 cm⁻¹ region.

The pyridine ring itself has a set of characteristic ring stretching vibrations, often appearing in the 1400-1600 cm⁻¹ region. The substitution pattern will affect the exact positions and intensities of these bands. The C-H stretching vibrations of the aromatic ring and the methyl groups of the dimethylamino moiety are expected in the 2800-3100 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3000 - 3100 |

| Ring Stretch | 1400 - 1600 | |

| Ring Breathing | 990 - 1050 | |

| Amide | C=O Stretch | 1630 - 1680 |

| C-N Stretch | 1350 - 1450 | |

| Dimethylamino | C-H Stretch | 2800 - 3000 |

| Carbon-Bromine | C-Br Stretch | 500 - 700 |

Note: These are predicted ranges based on data for related compounds and general spectroscopic principles.

Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy

The rotational barrier around the C-C bond connecting the pyridine ring and the amide group, as well as the C-N bond of the amide, can lead to different conformers. Vibrational spectroscopy can provide insights into the conformational preferences of this compound in different phases. The position and shape of key vibrational bands, particularly the amide C=O stretch, can be sensitive to the local environment and intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

In the solid state, crystal packing effects can lead to the splitting of vibrational bands or the appearance of new bands corresponding to lattice modes at very low frequencies. A comparative analysis of the spectra in the solid state versus in a non-polar solvent could reveal the extent of intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Bond Parameters

Table 2: Expected Bond Lengths and Angles for this compound (Based on related structures)

| Bond/Angle | Parameter | Expected Value |

| C2-Br | Bond Length | 1.85 - 1.95 Å |

| C3-C(O) | Bond Length | 1.48 - 1.52 Å |

| C=O | Bond Length | 1.22 - 1.26 Å |

| C-N (amide) | Bond Length | 1.32 - 1.36 Å |

| C-N-C (amide) | Bond Angle | ~118° |

| C2-C3-C(O) | Bond Angle | ~120° |

Note: These values are estimations based on crystallographic data of similar molecules and are subject to variation in the actual structure.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the polar amide group and the electronegative bromine atom are expected to play a significant role in directing the crystal packing.

Potential intermolecular interactions include C-H···O and C-H···N hydrogen bonds involving the pyridine and methyl C-H groups as donors and the amide oxygen and pyridine nitrogen as acceptors. Halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (like the amide oxygen or pyridine nitrogen), is also a possibility that could influence the supramolecular architecture. The analysis of the crystal packing would reveal any π-π stacking interactions between the pyridine rings of adjacent molecules. These interactions collectively determine the density, stability, and macroscopic properties of the crystalline solid.

Computational and Theoretical Studies of 2 Bromo N,n Dimethylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in predicting the molecular properties of 2-Bromo-N,N-dimethylnicotinamide from first principles. These methods allow for the determination of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Predicting Ground State Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can optimize the molecule's geometry and predict a range of electronic properties that serve as reactivity descriptors.

DFT studies on related pyridine (B92270) and nicotinamide (B372718) derivatives have been performed to understand their electronic structure and reactivity. nih.govmdpi.comijcce.ac.ir For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Other global reactivity descriptors that can be derived from DFT calculations include chemical hardness (η), chemical potential (μ), and electrophilicity (ω). Chemical hardness is a measure of the molecule's resistance to deformation of its electron cloud, while the chemical potential indicates the escaping tendency of electrons. The electrophilicity index provides a quantitative measure of a molecule's ability to act as an electrophile.

| Reactivity Descriptor | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Chemical Hardness (η) | 2.81 |

| Chemical Potential (μ) | -4.04 |

| Electrophilicity (ω) | 2.91 |

Table 1: Representative DFT-calculated reactivity descriptors for a substituted pyridine derivative. The values are illustrative and not specific to this compound.

The molecular electrostatic potential (MEP) is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, while the carbon atom attached to the bromine is a likely site for nucleophilic attack due to the electron-withdrawing nature of the halogen. ijcce.ac.ir

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of thermochemical and spectroscopic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are the gold standard for accuracy.

High-level ab initio calculations can be employed to determine the standard enthalpy of formation, entropy, and heat capacity of this compound. acs.orgnih.gov These thermochemical properties are crucial for understanding the molecule's stability and for modeling its behavior in chemical reactions. Although a comprehensive thermochemical database for this specific molecule is not available, ab initio methods offer a reliable pathway to obtain such data. acs.orgnih.gov

Furthermore, ab initio methods are invaluable for predicting spectroscopic properties. For instance, they can be used to calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. Theoretical calculations on similar molecules like 2-chloropyridine (B119429) and 2-bromopyridine (B144113) have shown excellent agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.net Such calculations for this compound would allow for a detailed understanding of its vibrational characteristics.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the characterization of transient species like transition states. This provides insights into reaction pathways, energy barriers, and the factors that control reactivity.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis for Cross-Coupling Pathways

The bromine atom at the 2-position of the pyridine ring makes this compound a suitable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netyoutube.comyoutube.com Computational studies on the Suzuki coupling of 2-bromopyridines with aryl boronic acids have shed light on the reaction mechanism. researchgate.netnih.gov

The catalytic cycle of the Suzuki coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Computational modeling can be used to locate the transition state for each of these steps and to calculate the associated activation energies. For the oxidative addition of a 2-bromopyridine to a palladium(0) catalyst, the transition state involves the breaking of the C-Br bond and the formation of new C-Pd and Br-Pd bonds. nih.gov

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique that follows the reaction path downhill from the transition state to the reactants and products. This confirms that the located transition state indeed connects the desired species on the potential energy surface. By mapping out the entire reaction pathway, IRC analysis provides a detailed picture of the geometric and electronic changes that occur during the reaction.

Determination of Energy Barriers and Reaction Pathways for Nucleophilic Substitutions

The electron-deficient nature of the pyridine ring, further enhanced by the bromine atom at the 2-position, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile replaces the bromine atom. Computational studies on the SNAr reactions of 2-halopyridines have provided valuable insights into the factors governing their reactivity. researchgate.netchemrxiv.org

The generally accepted mechanism for SNAr reactions involves the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov However, for some systems, a concerted mechanism where the C-Br bond breaking and the C-Nucleophile bond formation occur simultaneously has been proposed. nih.gov Computational modeling can be used to determine the preferred reaction pathway by comparing the energy barriers of the stepwise and concerted mechanisms.

For this compound, nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com The energy barrier for the reaction will depend on the nature of the nucleophile and the solvent. Computational studies can quantify these effects and predict the reaction rates. The leaving group ability in SNAr reactions of halopyridines can also be computationally investigated, with the trend often being F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and reaction conditions. researchgate.netsci-hub.se

Conformational Analysis and Molecular Dynamics Simulations

The N,N-dimethylnicotinamide moiety of the molecule possesses conformational flexibility, primarily due to rotation around the C-C and C-N bonds of the amide group. Understanding the conformational preferences is important as it can influence the molecule's reactivity and interactions with its environment.

Conformational analysis can be performed using computational methods to identify the stable conformers and to determine their relative energies. Studies on N,N-dimethylamides have shown that the amide group tends to be planar to maximize resonance stabilization. nih.gov However, steric hindrance can lead to deviations from planarity. For this compound, the orientation of the N,N-dimethylamide group relative to the pyridine ring is of interest.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. nih.gov MD simulations model the movement of atoms over time, taking into account temperature and solvent effects. bu.edu By analyzing the trajectories from an MD simulation, one can identify the preferred conformations and the transitions between them. MD simulations on related nicotinamide derivatives have been used to study their binding to proteins and to understand their dynamic behavior in solution. nih.gov Such simulations for this compound could provide insights into its flexibility and how it interacts with its surroundings at an atomic level.

Exploration of Stable Conformers and Tautomeric Forms in Different Solvents

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformers arising from rotation around single bonds. The most significant rotations are around the C3-C(O) bond (defining the orientation of the amide group relative to the pyridine ring) and the C(O)-N bond (defining the planarity of the amide).

Computational methods, such as DFT, are used to perform conformational scans, where the potential energy is calculated as a function of these rotational angles. This allows for the identification of energy minima corresponding to stable conformers. For N,N-disubstituted amides, a significant energy barrier to rotation around the C(O)-N bond is expected due to its partial double bond character, which results from resonance. The planarity of the amide group is therefore largely maintained. The primary conformational flexibility comes from the rotation of the entire dimethylamide group relative to the pyridine ring. The presence of the bromine atom at the C2 position introduces steric hindrance that influences the preferred orientation. Studies on similar molecules, like N-nitrosodimethylamine, have confirmed that even with highly correlated methods, a planar C2NNO frame is the minimum energy structure. researchgate.net

Tautomerism involves the migration of a proton to form a constitutional isomer. For substituted pyridines, keto-enol tautomerism is a common phenomenon. researchgate.net However, in this compound, all hydrogens are bonded to carbon atoms, and there are no labile protons (like in a hydroxyl group) that would readily participate in tautomerization under normal conditions. Therefore, the exploration of tautomeric forms is generally not a primary focus for this specific compound, as it is expected to exist predominantly in the amide form.

The stability of conformers can be influenced by the solvent environment. ekb.eg Solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are applied in DFT calculations to simulate the effect of different solvents. These models account for the dielectric constant of the solvent, which can stabilize more polar conformers. For instance, a solvent with a high dielectric constant might preferentially stabilize a conformer with a larger dipole moment.

Table 1: Predicted Conformational Properties of this compound

| Dihedral Angle | Description | Predicted Stable Conformation | Rationale |

| Br-C2-C3-C(O) | Orientation of the amide group relative to the bromine atom. | The amide group is likely twisted out of the plane of the pyridine ring. | To minimize steric repulsion between the carbonyl oxygen/dimethylamino group and the bulky bromine atom. |

| C3-C(O)-N-(CH₃)₂ | Rotation around the amide C-N bond. | A high rotational barrier is predicted, leading to a planar or near-planar amide group. | Due to the partial double bond character of the C(O)-N bond, a well-established feature in amides. |

Simulation of Molecular Behavior and Interactions with Solvents

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. mdpi.com In these simulations, the molecule and solvent are modeled explicitly, and their movements are calculated by solving Newton's equations of motion.

For this compound, MD simulations can provide detailed insights into how the molecule interacts with various solvents. Key interaction sites on the molecule include the electronegative oxygen atom of the carbonyl group, which can act as a hydrogen bond acceptor, and the polar pyridine ring.

In polar protic solvents like water or methanol, strong hydrogen bonds are expected to form between the solvent's hydroxyl protons and the carbonyl oxygen of the nicotinamide moiety. rsc.org In polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), the interactions would be dominated by dipole-dipole forces between the polar amide group and the solvent molecules. mdpi.comresearchgate.net In non-polar solvents like benzene (B151609) or hexane, weaker van der Waals interactions would be the primary mode of solvation. rsc.org

MD simulations allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. Analysis of RDFs can quantify the strength and geometry of solvation shells around the molecule. researchgate.net Thermodynamic properties related to solvation, such as the free energy of solvation, can also be computed to understand the solubility and partitioning behavior of the compound in different solvent systems. mdpi.com

Table 2: Predicted Solvation Characteristics of this compound

| Solvent Type | Dominant Interaction Type | Predicted Solvation Shell Structure |

| Polar Protic (e.g., Water) | Hydrogen Bonding | Strong, well-defined solvation shell around the carbonyl oxygen. |

| Polar Aprotic (e.g., DMF) | Dipole-Dipole Interactions | Organized solvation shell around the entire polar amide group and pyridine ring. |

| Non-Polar (e.g., Hexane) | van der Waals Forces | Weak, less-defined, and diffuse solvation shell. |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra computationally, researchers can make direct comparisons with experimental results, aiding in peak assignment and structural confirmation.

Accurate Simulation of NMR Chemical Shifts for Direct Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using quantum chemical methods has become a standard tool for confirming or assigning chemical structures. The most common and reliable method involves geometry optimization of the molecule using DFT, followed by the calculation of nuclear shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. A linear regression analysis comparing the calculated shifts of a set of known molecules with their experimental values is often used to derive a scaling equation (δ_scaled = mσ_calc + c), which improves the accuracy of the prediction. researchgate.net

For this compound, calculations would be performed using a functional such as B3LYP or PBE0 and a basis set like 6-311++G(d,p), often including a solvent model to mimic experimental conditions. researchgate.net The predicted chemical shifts for the aromatic protons and carbons of the pyridine ring, as well as the N-methyl protons and carbons, can be compared with experimental spectra. For instance, the protons on the pyridine ring are expected in the aromatic region (7.0-9.0 ppm), while the N-methyl protons would appear as one or two singlets (due to restricted rotation) around 2.9-3.1 ppm, based on data for similar structures like N,N-dimethylbenzamide. rsc.org

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~145 |

| C3 | - | ~135 |

| C4 | ~8.2 | ~138 |

| C5 | ~7.4 | ~125 |

| C6 | ~8.6 | ~152 |

| C=O | - | ~168 |

| N-CH₃ (cis to O) | ~2.9 | ~35 |

| N-CH₃ (trans to O) | ~3.1 | ~39 |

| *These values are representative and based on DFT/GIAO calculations for analogous structures. Actual values would be determined via specific calculations for the title compound. |

Prediction of Vibrational Frequencies (IR, Raman) and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org DFT calculations are highly effective at predicting these vibrational frequencies and their corresponding IR intensities and Raman activities.

The process involves optimizing the molecular geometry to find a stationary point on the potential energy surface, followed by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the normal modes. cardiff.ac.uk

For this compound, the predicted IR and Raman spectra would show characteristic bands. Based on studies of the parent molecule, nicotinamide, key vibrations can be anticipated. nih.govresearchgate.net The most intense band in the IR spectrum is typically the C=O stretching vibration (Amide I band), expected around 1650-1680 cm⁻¹. The C-Br stretching vibration would likely appear in the lower frequency region (500-650 cm⁻¹). Vibrations of the pyridine ring (C-C and C-N stretching) are expected in the 1400-1600 cm⁻¹ region. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Pyridine Ring C-H Stretch | 3050-3150 | Medium | Strong |

| N-CH₃ Stretch | 2850-3000 | Medium | Medium |

| C=O Stretch (Amide I) | 1650-1680 | Very Strong | Medium |

| Pyridine Ring Stretch | 1400-1600 | Strong | Strong |

| N-CH₃ Bending | 1380-1450 | Medium | Weak |

| C-N Stretch (Amide) | 1250-1350 | Strong | Medium |

| C-Br Stretch | 500-650 | Medium | Strong |

| *Predicted frequencies are based on DFT calculations for nicotinamide and related halogenated aromatic compounds. nih.govresearchgate.net |

Applications of 2 Bromo N,n Dimethylnicotinamide in Complex Organic Synthesis

Precursor in Heterocyclic Synthesis and Annulation Reactions

The 2-bromopyridine (B144113) unit is a cornerstone in the synthesis of complex heterocyclic systems. Its ability to participate in palladium-catalyzed cross-coupling reactions opens avenues for the construction of fused and polycyclic aromatic structures. mdpi.comacs.org

Construction of Fused Pyridine (B92270) Ring Systems

The bromine atom at the 2-position of the pyridine ring is a versatile handle for intramolecular cyclization reactions, leading to the formation of fused pyridine ring systems. Palladium-catalyzed reactions are particularly effective in this regard. For instance, a palladium(II)-catalyzed C-H activation and annulation of N-aryl-2-aminopyridines with internal alkynes can yield N-(2-pyridyl)indole frameworks. rsc.org While this example involves an amino group, similar strategies could potentially be adapted for the amide group in 2-Bromo-N,N-dimethylnicotinamide, leading to novel fused heterocyclic structures.

Furthermore, ruthenium-catalyzed domino reactions of 2-bromopyridines can lead to the formation of poly-heteroarylated 2-pyridone products through a sequence of C-O/C-N/C-C bond formations. mdpi.com This suggests that under appropriate catalytic conditions, this compound could undergo self-coupling or react with other heteroaryl precursors to generate complex, fused pyridone-containing molecules. The synthesis of substituted pyridines from α,β-unsaturated oxime ethers and alkenes via Pd-catalyzed C–H activation also highlights the potential for creating multi-substituted pyridine rings. nih.gov

Synthesis of Polycyclic Aromatic Systems with Embedded Nicotinamide (B372718) Units

The development of novel precursors is crucial for the synthesis of advanced materials like pyridinic nanographenes. nih.gov The core structure of this compound could serve as a precursor for embedding nicotinamide functionalities into larger polycyclic aromatic systems. Through reactions like the Scholl oxidation, which is used to create carbon-carbon bonds between aromatic rings, it is conceivable that molecules of this compound could be coupled to form extended, nitrogen-containing graphene-like structures. nih.gov

Additionally, methods for synthesizing pyridine-containing polycyclic compounds from highly functionalized benzene (B151609) derivatives have been developed, indicating that the nicotinamide portion of the molecule could be incorporated into larger, more complex aromatic frameworks. chemintech.ru The synthesis of asymmetrically substituted terpyridines through palladium-catalyzed C-H arylation of pyridine N-oxides offers another potential route to polycyclic systems. dntb.gov.ua

Building Block for Ligand Design in Homogeneous Catalysis

The pyridine nitrogen and the amide group of this compound provide potential coordination sites for transition metals, making it an interesting scaffold for ligand design in homogeneous catalysis. researchgate.netnih.gov Pyridine-based ligands are widely used due to their ability to stabilize metal centers and influence the catalytic activity and selectivity of a reaction. researchgate.netwikipedia.org

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Pyridine-oxazoline ligands, for example, have proven to be highly effective in a variety of asymmetric reactions. rsc.org By introducing a chiral element to the this compound scaffold, for instance, through the use of a chiral amine in the synthesis of the amide, it would be possible to generate a new class of chiral ligands.

The modular nature of such a ligand, with the potential for tuning both the electronic properties of the pyridine ring and the steric environment around the metal center, would be highly advantageous. acs.org The design of new chiral pyridine-derived ligands is an active area of research, with a focus on creating rigid and tunable frameworks to achieve high stereoselectivity in catalytic reactions. acs.orgresearchgate.net

Development of Palladium and Other Transition Metal Catalysts Incorporating Nicotinamide Scaffolds

The nicotinamide moiety itself can be part of a ligand scaffold. The nitrogen and oxygen atoms of the amide can act as a bidentate ligand, chelating to a metal center. Palladium complexes with pyridine-based ligands have been shown to be effective catalysts in various reactions, including carbonylation and the reduction of nitro compounds. nih.gov

The synthesis of 2-bromo-6-alkylaminopyridines and their subsequent use in creating TREN-based ligands highlights a strategy where the pyridine unit is functionalized to create multidentate ligands capable of forming stable metal complexes. georgiasouthern.edu A similar approach could be envisioned for this compound, where the bromo group is substituted with another coordinating arm to create a tridentate or tetradentate ligand. Such ligands could then be used to prepare novel palladium, rhodium, or iridium catalysts for a range of organic transformations. wikipedia.orgalfachemic.com

Intermediate in the Synthesis of Functional Materials Precursors

The unique electronic and structural features of the pyridine ring make it a valuable component in the design of functional materials. nih.gov The presence of both a reactive bromo group and a polar nicotinamide group in this compound suggests its potential as an intermediate for the synthesis of precursors to such materials.

The synthesis of pyridinic nanographenes from novel precursors demonstrates the importance of designing starting materials that can undergo controlled cyclization and aromatization reactions. nih.gov The this compound molecule, with its potential for both cross-coupling and self-assembly through hydrogen bonding or metal coordination, could be a valuable precursor in this field.

No Information Found for "this compound" in the Specified Applications

A comprehensive search of scientific literature and chemical databases has revealed no specific information regarding the applications of the chemical compound this compound in the fields of complex organic synthesis as requested.

Despite extensive investigation into the use of this compound, no research findings, data, or scholarly articles could be located that describe its integration into polymer and supramolecular architectures with tunable properties, or its use as a precursor for optoelectronic or biological sensing materials.

The search included broad inquiries into related chemical structures and applications, such as bromo-substituted pyridines, functionalized nicotinamide derivatives, and N,N-dimethylamides in materials science. While information exists for similar but distinct compounds, such as 2-Bromo-N,N-dimethylisonicotinamide and other nicotinamide derivatives, these findings are not directly applicable to the specified compound of interest.

Therefore, it is not possible to provide a scientifically accurate article on the applications of this compound as outlined in the user's request due to the absence of available data in the public domain.

Coordination Chemistry and Organometallic Applications

Synthesis of Metal Complexes with 2-Bromo-N,N-dimethylnicotinamide as a Ligand

The synthesis of metal complexes with this ligand would likely involve reacting this compound with a suitable metal salt (e.g., of palladium, nickel, copper, rhodium, or iridium) in an appropriate solvent. The reaction conditions, such as temperature and the metal-to-ligand ratio, would need to be optimized to isolate the desired complexes.

This compound offers several potential coordination sites for a metal center:

Pyridine (B92270) Nitrogen: Based on studies of nicotinamide (B372718) and its derivatives, the nitrogen atom of the pyridine ring is a primary and common coordination site. researchgate.netresearchgate.netdergipark.org.tr This would result in a monodentate coordination mode.

Amide Oxygen: The oxygen atom of the N,N-dimethylamido group presents another potential donor site. Chelation involving both the pyridine nitrogen and the amide oxygen to form a five-membered ring is a possibility, which would render the ligand bidentate.

Bromine Center: While less common, the bromine atom could potentially interact with a metal center, particularly in the context of oxidative addition reactions where the C-Br bond is cleaved.

Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, would be crucial in elucidating the actual coordination mode. For instance, a shift in the C=O stretching frequency in the IR spectrum would suggest coordination through the amide oxygen, while changes in the chemical shifts of the pyridine ring protons in the ¹H NMR spectrum would indicate coordination at the pyridine nitrogen.

Catalytic Activity of this compound-Metal Complexes

The presence of both a pyridine ring and a bromo substituent suggests that metal complexes of this compound could be promising catalysts in various organic transformations.

The C-Br bond at the 2-position of the pyridine ring is a key feature that suggests potential application in cross-coupling reactions. Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. nih.govucla.edu A metal complex of this compound could potentially serve as a pre-catalyst that, under reaction conditions, undergoes transformations to form the catalytically active species. The performance of such a catalyst would be evaluated based on reaction yield, turnover number, turnover frequency, and selectivity for the desired coupled product.

Hypothetical Catalytic Data Table:

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | Toluene | 100 | 12 | - |

| 2 | 0.5 | Dioxane | 110 | 8 | - |

| 3 | 1 | DMF | 90 | 24 | - |

| 4 | 0.1 | THF | 80 | 12 | - |

| This table is for illustrative purposes only, as no experimental data for this specific system is available. |

C-H Activation: Ligands play a critical role in directing C-H activation reactions. nih.govresearchgate.net The specific electronic and steric environment provided by a this compound ligand could enable a metal center to selectively activate C-H bonds in various substrates.

Polymerization: Transition metal complexes are widely used as catalysts for olefin polymerization. rsc.org The ligand architecture dictates the properties of the resulting polymer, such as molecular weight and branching. The unique structure of a this compound complex could potentially lead to the synthesis of polymers with novel properties.

Characterization of Coordination Compounds

A suite of analytical techniques would be essential to fully characterize any newly synthesized coordination compounds of this compound:

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the precise coordination mode of the ligand.

NMR Spectroscopy: ¹H, ¹³C, and potentially ¹⁵N NMR would provide detailed information about the structure of the complex in solution.

Infrared (IR) Spectroscopy: IR is used to identify characteristic vibrational frequencies of functional groups and to observe shifts upon coordination to a metal.

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complex.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br) in the complex, which helps to confirm its empirical formula.

Illustrative Characterization Data Table: